1-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
1-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex heterocyclic compound that combines multiple functional groups and ring systems. This compound is of interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazolo-pyrimidine and benzodiazole moieties suggests that it may exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-1H-1,3-benzodiazole can be achieved through a multi-step process involving the formation of the triazolo-pyrimidine core followed by its attachment to the azetidinyl-benzodiazole framework. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction . This method is eco-friendly and results in good yields.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the microwave-mediated synthesis. The process would need to be optimized for large-scale reactions, ensuring consistent yields and purity. The use of continuous flow reactors could be considered to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The triazolo-pyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The benzodiazole ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
- 7-isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5,7-diethyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness: 1-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to the combination of the triazolo-pyrimidine and benzodiazole moieties, which may confer distinct biological activities and chemical properties . The presence of the azetidinyl group further differentiates it from other similar compounds, potentially enhancing its binding affinity and specificity for certain targets.
Properties
IUPAC Name |
7-[3-(benzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-11-12(2)21-17-18-9-20-24(17)16(11)22-7-13(8-22)23-10-19-14-5-3-4-6-15(14)23/h3-6,9-10,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOFGGVTTOGHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CC(C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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